molecular formula C19H19N3O3S2 B2458017 N-(2,3-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922055-03-6

N-(2,3-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2458017
CAS RN: 922055-03-6
M. Wt: 401.5
InChI Key: WGJIRHZCLVTYPL-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, also known as DPA-T, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. Inflammation research has suggested that this compound may inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a role in regulating inflammation. In neurodegenerative disorder research, this compound has been shown to activate the Nrf2/ARE pathway, which plays a role in protecting against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the context in which it is studied. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). In neurodegenerative disorder research, this compound has been shown to protect against oxidative stress and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively low toxicity compared to other compounds. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

For research on N-(2,3-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide include further investigation of its mechanism of action, as well as its potential use in combination with other therapeutic agents. Additionally, research could focus on optimizing the synthesis method for this compound, as well as exploring its potential use in other disease contexts. Overall, this compound shows promise as a therapeutic agent for various diseases, and further research is needed to fully understand its potential.

Synthesis Methods

N-(2,3-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is synthesized through a multistep process that involves the reaction of 2-aminobenzenesulfonamide with 2-bromo-2-methylpropionic acid, followed by reaction with 2-aminothiazole-4-carboxylic acid. The final product is obtained through the reaction of the resulting intermediate with 2,3-dimethylbenzoyl chloride.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. It has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has shown potential in protecting against neuronal damage and reducing neuroinflammation.

properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-13-7-6-10-17(14(13)2)21-18(23)11-15-12-26-19(20-15)22-27(24,25)16-8-4-3-5-9-16/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJIRHZCLVTYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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